4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(pyrrolidine-1-carbonyl)morpholine
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Description
The compound “4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(pyrrolidine-1-carbonyl)morpholine” belongs to the class of 1,2,4-triazolo[4,3-a]pyrazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives involves several routes . One of the common routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyrazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyrazine ring . The presence of a methyl group at the 3-position of the triazole ring and a pyrrolidine-1-carbonyl group at the 2-position of the morpholine ring further characterizes the specific compound .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[4,3-a]pyrazine derivatives are diverse and depend on the specific substituents present on the molecule. For instance, the presence of amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyrazine derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound has been shown to intercalate DNA, a process where it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, leading to various downstream effects.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription.
Biochemical Pathways
Disruption of these processes can lead to cell death, which may explain the compound’s observed antiviral and antimicrobial activities .
Result of Action
The compound’s interaction with DNA can lead to disruption of normal cellular processes, such as DNA replication and transcription . This can result in cell death, which may contribute to the compound’s antiviral and antimicrobial activities . Some derivatives of the compound have also shown promising anticancer activity, potentially due to their ability to interfere with DNA and disrupt cell proliferation .
Future Directions
The 1,2,4-triazolo[4,3-a]pyrazine scaffold has profound importance in drug design, discovery, and development . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyrazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-11-17-18-14-13(16-4-7-21(11)14)20-8-9-23-12(10-20)15(22)19-5-2-3-6-19/h4,7,12H,2-3,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGLGGOJLIZQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCOC(C3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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